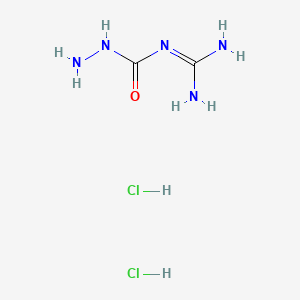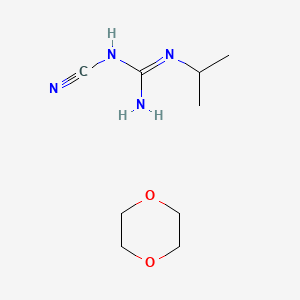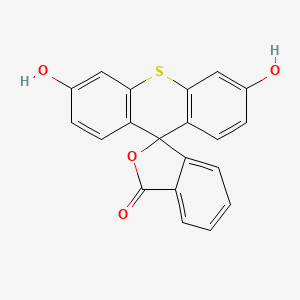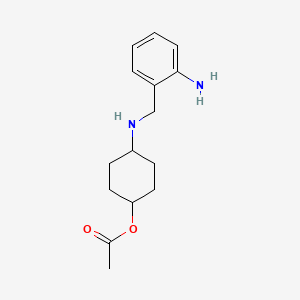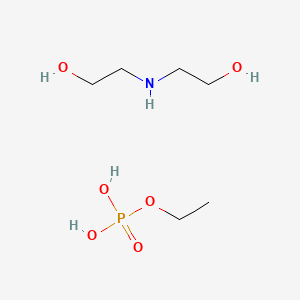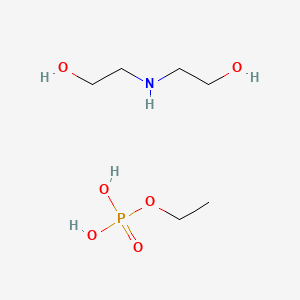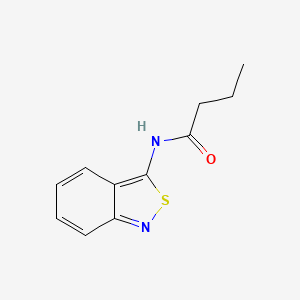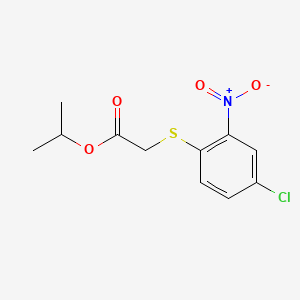
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, 1-methylethyl ester is a chemical compound with a complex structure It is characterized by the presence of a 4-chloro-2-nitrophenyl group attached to a thioester linkage, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)thio)-, 1-methylethyl ester typically involves the reaction of 4-chloro-2-nitrophenol with isopropyl chloroacetate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioester linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, ((4-chloro-2-nitrophenyl)thio)-, 1-methylethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioester linkage can undergo hydrolysis, releasing active intermediates. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-nitrophenol: Shares the nitrophenyl group but lacks the ester and thioester linkages.
Isopropyl chloroacetate: Contains the ester linkage but lacks the nitrophenyl and thioester groups.
Uniqueness
Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, 1-methylethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and thioester groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
139359-10-7 |
|---|---|
Formule moléculaire |
C11H12ClNO4S |
Poids moléculaire |
289.74 g/mol |
Nom IUPAC |
propan-2-yl 2-(4-chloro-2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C11H12ClNO4S/c1-7(2)17-11(14)6-18-10-4-3-8(12)5-9(10)13(15)16/h3-5,7H,6H2,1-2H3 |
Clé InChI |
VRDKTRPYPWXALE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


